molecular formula C20H24O4 B14429581 1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol CAS No. 81697-53-2

1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol

Katalognummer: B14429581
CAS-Nummer: 81697-53-2
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: YKGAYLYNMKPPEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C20H24O4. This compound consists of a cyclopentane ring substituted with a hydroxybis(2-methoxyphenyl)methyl group. It is a complex molecule that finds applications in various fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanone with 2-methoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate, which is then further reacted with another equivalent of 2-methoxybenzaldehyde under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, ethers

Wissenschaftliche Forschungsanwendungen

1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxy group and the methoxyphenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol can be compared with other similar compounds, such as:

    1-[Hydroxybis(2-methoxyphenyl)methyl]cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    1-[Hydroxybis(2-methoxyphenyl)methyl]cyclobutan-1-ol: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.

    1-[Hydroxybis(2-methoxyphenyl)methyl]cycloheptan-1-ol: Similar structure but with a cycloheptane ring instead of a cyclopentane ring.

The uniqueness of this compound lies in its specific ring size and substitution pattern, which influence its chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

81697-53-2

Molekularformel

C20H24O4

Molekulargewicht

328.4 g/mol

IUPAC-Name

1-[hydroxy-bis(2-methoxyphenyl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C20H24O4/c1-23-17-11-5-3-9-15(17)20(22,19(21)13-7-8-14-19)16-10-4-6-12-18(16)24-2/h3-6,9-12,21-22H,7-8,13-14H2,1-2H3

InChI-Schlüssel

YKGAYLYNMKPPEH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C(C2=CC=CC=C2OC)(C3(CCCC3)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.